2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(3-bromoanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDLBSTJWUUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Formation via Sulfonyl Chloride Intermediates
The most widely documented approach involves sequential sulfonylation and amination reactions. As demonstrated in foundational studies, this method begins with the preparation of pyridine-3-sulfonyl chloride derivatives. Key modifications for target compound synthesis include:
Sulfonyl Chloride Synthesis
Pyridine derivatives undergo chlorosulfonation at position 3 using chlorosulfonic acid under controlled temperatures (0–5°C). For 2-aminopyridine substrates, this step requires careful stoichiometric control to prevent N-sulfonation side reactions. The intermediate 3-sulfonyl chloride derivative is typically isolated via precipitation in ice-cold dichloromethane.
Coupling with 3-Bromoaniline
Nucleophilic displacement of the chloride occurs through reaction with 3-bromoaniline in pyridine solvent at 80°C for 5 hours. The base environment neutralizes HCl byproducts, driving the reaction to completion. Reported yields range from 65–78% after recrystallization from ethanol-water mixtures.
Critical Parameters:
Direct Sulfonylation of Preformed Aminopyridines
Alternative pathways utilize pre-functionalized 2-[(3-bromophenyl)amino]pyridine intermediates. This two-stage process enhances regioselectivity:
Modern Synthetic Approaches
Recent advancements address classical method limitations through innovative strategies:
Comparative Analysis of Synthetic Methods
Recommended Protocols
For laboratory-scale synthesis:
# Electrochemical method adapted from Vicente et al.
Setup:
- Graphite electrodes (5 cm² surface area)
- 0.1 M LiClO₄ in acetonitrile
- Constant current: 15 mA/cm²
Procedure:
1. Dissolve 2-amino-3-bromopyridine (10 mmol) and 3-bromoaniline (11 mmol) in electrolyte
2. Electrolyze for 45 minutes at 25°C
3. Quench with NH₄OH (2 M), extract with EtOAc
4. Purify via flash chromatography (SiO₂, hexane/EtOAc)
For industrial production , the classical method remains optimal due to established infrastructure and lower catalyst costs. Recent advances in continuous flow sulfonation reactors could improve yield to 85% with 30% reduced waste generation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution reactions under specific conditions. This site is reactive toward amines, thiols, and alkoxides due to the electron-withdrawing effects of the sulfonamide group.
Key Examples :
-
Amination : Reaction with ammonia or primary amines at 80–100°C in DMF yields 3-aminophenyl derivatives.
-
Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces bromine with a methoxy group.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | DMF, 80°C, 12 hrs | 3-Aminophenyl derivative | 72 |
| NaOCH₃/CH₃OH | Reflux, 6 hrs | 3-Methoxyphenyl derivative | 65 |
| HSCH₂CH₂SH | EtOH, 60°C, 8 hrs | Thioether-linked dimer | 58 |
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to form pyridine-3-sulfonic acid and 3-bromoaniline derivatives.
Mechanistic Insights :
-
Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 24 hrs produces pyridine-3-sulfonic acid.
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C cleaves the sulfonamide bond.
Table 2: Hydrolysis Products
| Condition | Reagents | Major Product | Byproduct |
|---|---|---|---|
| Acidic | HCl (6M), Δ | Pyridine-3-sulfonic acid | 3-Bromoaniline |
| Basic | NaOH (2M), EtOH/H₂O | Pyridine-3-sulfonate salt | 3-Bromoaniline |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Notable Reactions :
-
Suzuki Coupling : With arylboronic acids and Pd(PPh₃)₄ in dioxane at 90°C, biaryl derivatives form with >80% efficiency.
-
Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines using Pd₂(dba)₃ and Xantphos.
Table 3: Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 85 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Piperidine | 78 |
Electrophilic Aromatic Substitution
The amino group on the pyridine ring directs electrophiles to the para position, enabling nitration, sulfonation, or halogenation.
Experimental Observations :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 62%).
-
Acetylation : Acetic anhydride in pyridine acetylates the amino group (yield: 89%).
Coordination Chemistry
The sulfonamide nitrogen and pyridine ring act as ligands for metal ions, forming complexes with Cu(II), Fe(III), and Zn(II). These complexes are studied for catalytic or antimicrobial applications .
Example :
-
Reaction with CuCl₂ in ethanol produces a square-planar Cu(II) complex characterized by UV-Vis and EPR spectroscopy .
Biological Interactions
While not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its structural features that facilitate biological activity. The presence of a pyridine ring, an amino group, and a sulfonamide moiety allows for diverse interactions with biological targets.
Antibacterial Activity
Research indicates that sulfonamide compounds, including 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide, exhibit notable antibacterial properties. They are often explored as lead compounds in the development of new antibiotics due to their ability to inhibit bacterial growth through mechanisms such as competitive inhibition of essential enzymes involved in folate synthesis .
Antimalarial Potential
In silico studies have shown that derivatives of pyridine-based sulfonamides can serve as potential antimalarial agents. For instance, compounds structurally similar to this compound have been tested against Plasmodium falciparum, demonstrating promising inhibitory activity . The sulfonamide fragment enhances the interaction with target enzymes critical for the parasite's survival.
Cancer Research
The compound's unique structure positions it as a candidate for cancer research, particularly in the development of anticancer agents.
Antiproliferative Effects
Studies have indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown efficacy in reducing viability and proliferation in breast cancer cells . The mechanism often involves induction of apoptosis or cell cycle arrest, making these compounds valuable in cancer therapeutics.
Targeting Specific Cancer Pathways
Research has also focused on how this compound can be utilized to target specific signaling pathways involved in cancer progression. By modifying the compound's structure, researchers aim to enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound.
Structure-Activity Relationship
The relationship between the chemical structure of sulfonamides and their biological activity is an area of active research. Variations in substituents on the pyridine ring or modifications to the sulfonamide group can significantly influence antibacterial potency and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in Pharmaceutical Chemistry
ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)
- Structure : Shares the pyridine-sulfonamide backbone but includes additional heterocyclic systems (pyrazine, oxadiazole) and a nitro group.
- Properties : Molecular weight 424.4, pKa 1.46 and 5.66, aqueous solubility 0.12 mg/mL at 25°C.
- Application : Potent endothelin A receptor antagonist with clinical efficacy in metastatic castration-resistant prostate cancer .
- Comparison : The bromophenyl group in the target compound may enhance lipophilicity compared to ZD4054’s polar nitro and oxadiazole substituents. This difference likely influences pharmacokinetics (e.g., membrane permeability) and target selectivity.
2-Amino-5-bromopyridine-3-sulfonylchloride
- Structure : Direct precursor with a reactive sulfonyl chloride group instead of the sulfonamide.
- Application : Intermediate in synthesizing sulfonamide-based inhibitors or agrochemicals.
Sulfonamide-Based Agrochemicals
Sulfonamides are widely used in herbicides, exemplified by:
| Compound Name | Structure Highlights | Application |
|---|---|---|
| Cinosulfuron | Dimethoxy-triazinyl urea linkage | Herbicide (rice crops) |
| Azimsulfuron | Tetrazolyl-pyrazole substituent | Herbicide (aquatic weeds) |
| Rimsulfuron | Ethylsulfonyl-imidazopyridine core | Herbicide (maize) |
- Comparison: Unlike these agrochemicals, 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide lacks a urea or triazine moiety, which are critical for herbicidal activity via acetolactate synthase inhibition .
Discontinued Status and Implications
The discontinuation of this compound by CymitQuimica contrasts with the sustained development of analogs like ZD4054 and agrochemical sulfonamides. Possible reasons include:
- Limited Efficacy: Inferior target binding or metabolic stability compared to structurally optimized compounds.
- Toxicity : Undesirable off-target effects due to the bromine atom or reactive intermediates.
- Commercial Viability : Higher synthesis costs or niche applications reducing market demand.
Biological Activity
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS. The compound features a pyridine ring substituted with a bromophenyl group and a sulfonamide moiety, which contributes to its biological properties.
The biological activity of sulfonamides, including this compound, can be attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects:
| Cancer Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of apoptotic pathways .
Antiviral Properties
Recent studies have also explored the antiviral potential of this compound. It has shown activity against specific viral strains, including:
| Virus | Inhibition Percentage |
|---|---|
| SARS-CoV-2 | 70% at 50 μM |
| H5N1 Influenza | 60% at 50 μM |
These results suggest that the compound could be further investigated for its role in antiviral therapies .
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives highlighted that this compound exhibited superior activity compared to traditional sulfa drugs. The study emphasized its potential in treating resistant bacterial infections.
- Cytotoxicity Assessment : In a comparative analysis with other pyridine derivatives, this compound showed enhanced cytotoxicity against cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide, and what solvent systems optimize yield?
Methodological Answer: A two-step approach is typically used: (1) sulfonylation of pyridine-3-sulfonyl chloride with 3-bromoaniline, followed by (2) coupling via Buchwald-Hartwig amination. Solvent selection is critical: polar aprotic solvents like DMF or NMP enhance nucleophilic substitution efficiency due to their high dielectric constants and ability to stabilize intermediates. For example, DMF achieves isolated yields of ~70% under inert conditions at 80–100°C . Reaction optimization should include screening for byproduct formation using HPLC-MS and adjusting stoichiometric ratios (e.g., 1.2 equivalents of 3-bromoaniline to pyridine-3-sulfonyl chloride) .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with a water/acetonitrile gradient .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amination step. For instance, aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and sulfonamide protons (δ 10–12 ppm) should integrate correctly .
- Elemental Analysis : Validate empirical formula (C₁₁H₁₀BrN₃O₂S) with <0.3% deviation .
Q. What safety precautions are critical when handling this sulfonamide derivative?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonamides can cause irritation (H315/H319) .
- Ventilation : Perform reactions in fume hoods due to potential respiratory hazards (H335) from airborne particulates .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when confirming the regioselectivity of the amination step?
Methodological Answer: Contradictions in aromatic proton splitting patterns may arise from rotational isomerism or paramagnetic impurities. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow rotation and clarify splitting (e.g., distinguishing meta/para coupling in the pyridine ring) .
- 2D NMR (COSY/NOESY) : Map proton-proton correlations to confirm spatial proximity of the bromophenyl and sulfonamide groups .
- Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .
Q. What strategies address low yields in phosphonylation reactions involving bromopyridine intermediates?
Methodological Answer: Low yields (e.g., <50%) in phosphonylation with triethyl phosphite often stem from steric hindrance or competing side reactions. Mitigation approaches:
- Microwave-Assisted Synthesis : Reduce reaction time (20–30 min vs. 12 hours) and improve energy transfer, achieving yields up to 85% at 150°C .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos (2 mol%) to enhance coupling efficiency for bromopyridine derivatives .
- Solvent Screening : Replace toluene with DCE (1,2-dichloroethane) to stabilize reactive intermediates and suppress β-hydride elimination .
Q. How can structure–activity relationship (SAR) studies be designed using analogs of this compound?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the pyridine C4 position (e.g., -CF₃, -CN) to modulate electronic effects. For example, 4-CF₃ analogs enhance metabolic stability in pharmacokinetic assays .
- In Silico Screening : Perform docking studies (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) to prioritize analogs with high binding affinity .
- Biological Assays : Test analogs for IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with Hammett σ constants to quantify electronic contributions .
Q. How should researchers address discrepancies in HPLC purity data across laboratories?
Methodological Answer:
- Column Calibration : Use certified reference standards (e.g., USP-grade pyridine sulfonamides) to validate retention times .
- Mobile Phase pH Adjustment : Add 0.1% trifluoroacetic acid to suppress silanol interactions in C18 columns, improving peak symmetry .
- Inter-Lab Reproducibility : Share raw chromatograms and integrate peaks using identical software parameters (e.g., Waters Empower vs. Agilent OpenLab) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
